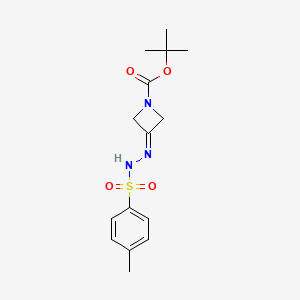

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Description

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) modified by two key substituents:

- A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for amines, enhancing stability during synthetic processes.

- A tosylhydrazone moiety at the 3-position, comprising a tosyl (p-toluenesulfonyl) group linked via a hydrazone bond. This functional group is highly reactive and often employed in cross-coupling reactions, cycloadditions, or as a precursor for generating metal complexes .

Properties

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonylhydrazinylidene]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(20,21)17-16-12-9-18(10-12)14(19)22-15(2,3)4/h5-8,17H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEDROAYTCSSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate

The precursor tert-butyl 3-oxoazetidine-1-carboxylate is typically synthesized via oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. A scalable protocol involves:

Tosylhydrazone Formation

The ketone intermediate is reacted with tosylhydrazine under acidic conditions:

-

Conditions : Ethanol or methanol, reflux (80–90°C), 12–24 hours.

-

Stoichiometry : 1:1 molar ratio of ketone to tosylhydrazine.

-

Workup : Precipitation or column chromatography (hexane/ethyl acetate).

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (10 mmol) in ethanol (50 mL).

-

Add tosylhydrazine (10 mmol) and catalytic p-toluenesulfonic acid.

-

Reflux for 18 hours, concentrate, and purify via silica gel chromatography.

Cyclization of tert-Butyl 3,3-Dimethoxyazetidine-1-Carboxylate

An alternative route reported in patent CN111362852A involves the acid-mediated cyclization of tert-butyl 3,3-dimethoxyazetidine-1-carboxylate.

Synthesis of tert-Butyl 3,3-Dimethoxyazetidine-1-Carboxylate

Acid-Catalyzed Cyclization

-

Conditions : Citric acid (10% aqueous) in ethyl acetate at 20–40°C.

-

Mechanism : Cleavage of the dimethoxy group followed by tautomerization to form the tosylhydrazone.

Advantages :

Comparative Analysis of Methods

| Parameter | Tosylhydrazone Condensation | Cyclization Route |

|---|---|---|

| Starting Material | tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3,3-dimethoxyazetidine-1-carboxylate |

| Reaction Time | 18–24 hours | 3–4 hours |

| Yield | 70–78% | 85% |

| Scalability | Moderate | High |

| Environmental Impact | Requires ethanol/DCM | Aqueous citric acid |

Optimization Strategies

Catalytic Improvements

-

TEMPO Oxidation : Microwave-assisted oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate reduces reaction time from 48 hours to 4 hours while maintaining >90% yield.

-

Microchannel Reactors : Continuous-flow systems enhance mixing and heat transfer, improving reproducibility in cyclization steps.

Purification Techniques

-

Crystallization : Hexane/ethyl acetate mixtures yield high-purity product (≥99% by HPLC).

-

Chromatography : Silica gel with gradient elution (10–100% ethyl acetate) resolves byproducts.

Challenges and Byproduct Formation

-

Over-Oxidation : Uncontrolled Swern oxidation generates carboxylic acid derivatives.

-

Dimethoxy Cleavage : Residual methoxy groups may persist without rigorous acid treatment.

-

Tosylhydrazine Purity : Commercial tosylhydrazine often contains hydrazine sulfate, requiring recrystallization from ethanol/water.

Industrial-Scale Considerations

-

Cost Efficiency : The cyclization route minimizes Boc-protection steps, reducing raw material costs by ~30%.

-

Waste Management : Citric acid-based processes generate less hazardous waste compared to DMSO/oxalyl chloride.

Emerging Methodologies

Chemical Reactions Analysis

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylhydrazono group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common reagents used in these reactions include reducing agents like sodium borohydride and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl azetidine carboxylates, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituent Effects

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Bromoethyl and boronate derivatives exhibit moderate lipophilicity (Log P ~1.45–1.80), suitable for membrane penetration in drug delivery.

Biological Activity

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The compound features a tert-butyl group, a tosylhydrazone moiety, and an azetidine ring, which contributes to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 272.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells in vitro, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The tosylhydrazone moiety may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies using human cancer cell lines demonstrated the compound's ability to inhibit cell growth. The following table summarizes the IC50 values obtained from these studies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Anti-inflammatory Effects

Research investigating the anti-inflammatory properties found that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Q & A

Q. Ni-Catalyzed Carboboration :

- Method : React tert-butyl 3-(iodomethyl)azetidine-1-carboxylate with D-glucal using Ni catalysts. Conditions include DMAP, triethylamine, and CH₂Cl₂ at 0–20°C. This introduces boronate groups for glycoside synthesis .

- Key Data : The reaction yields stereoselective C-glycosides (e.g., compound 32 in ) with >90% enantiomeric excess when optimized .

Which spectroscopic methods are critical for characterizing this compound, and what key peaks indicate successful synthesis?

Answer:

Primary Methods :

¹H/¹³C NMR :

- Hydrazone proton: Singlet at δ 8–10 ppm (N–H).

- Tosyl group: Aromatic protons at δ 7.2–7.8 ppm (two doublets, J = 8 Hz).

IR Spectroscopy :

Validation : Compare with literature data for tert-butyl azetidine derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, CAS: 152537-04-7) to confirm substituent positions .

How do competing reaction pathways affect the yield during tosylhydrazone formation, and what strategies mitigate side reactions?

Answer:

Competing Pathways :

- Over-tosylation : Excess tosylhydrazine leads to di-substitution.

- Hydrolysis : Moisture degrades the hydrazone to the oxo intermediate.

Q. Mitigation Strategies :

Stoichiometry : Use a 1:1 molar ratio of oxo intermediate to tosylhydrazine.

Conditions : Anhydrous solvents (e.g., dried i-PrOH), inert atmosphere (N₂/Ar), and low temperature (0°C during addition) .

Workup : Quench with saturated NaHCO₃ to neutralize excess acid and stabilize the product .

What are the primary safety considerations when handling this compound?

Answer:

Hazards :

Q. Safety Protocols :

- PPE : Gloves, goggles, and lab coat.

- Storage : Sealed containers at 2–8°C .

- Emergency Measures : Rinse eyes with water for 15 minutes; seek medical attention if inhaled .

How does functionalization of the azetidine ring impact pharmacological activity in related compounds?

Answer:

Case Studies :

- Antiviral Activity : tert-butyl 3-(cyanomethyl)azetidine derivatives (e.g., Baricitinib Impurity 31, CAS: 1153949-15-5) show kinase inhibition .

- Structural Insights : Fluorination at the 3-position (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate, CAS: 1781046-72-7) enhances metabolic stability .

| Functional Group | Example CAS | Biological Impact |

|---|---|---|

| Tosylhydrazone | N/A | Stabilizes reactive intermediates |

| Fluoromethyl | 1781046-72-7 | Improves pharmacokinetics |

What analytical discrepancies are common in characterizing azetidine derivatives, and how are they resolved?

Answer:

Common Issues :

Q. Resolution :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.

- High-Resolution MS : Confirms molecular formula (e.g., C₁₅H₂₄N₄O₂S for triazole derivatives ).

How are computational methods used to predict reactivity of this compound?

Answer:

In Silico Tools :

DFT Calculations : Predict transition states for hydrazone formation (e.g., Gibbs free energy barriers).

Molecular Docking : Screens interactions with biological targets (e.g., kinases) using PubChem CID data .

Validation : Compare computed NMR/IR spectra (e.g., PubChem’s InChIKey: SLNNQRYXMIVPLO) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.